molecular formula C4H10ClNO2 B6162188 (3S,4R)-4-aminooxolan-3-ol hydrochloride CAS No. 1955473-62-7

(3S,4R)-4-aminooxolan-3-ol hydrochloride

Cat. No.: B6162188
CAS No.: 1955473-62-7
M. Wt: 139.6
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Description

(3S,4R)-4-aminooxolan-3-ol hydrochloride (CAS: 1630815-44-9) is a heterocyclic amine salt with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . The compound features a tetrahydrofuran (oxolane) backbone substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, with stereochemistry defined as (3S,4R). It is stored under inert gas (nitrogen or argon) at 2–8°C to ensure stability . This compound is utilized in research as a chiral building block for synthesizing pharmaceuticals and bioactive molecules due to its rigid bicyclic structure and hydrogen-bonding capabilities.

Properties

CAS No.

1955473-62-7

Molecular Formula

C4H10ClNO2

Molecular Weight

139.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-aminooxolan-3-ol hydrochloride typically involves the reduction of a precursor compound, followed by the introduction of the amino group. One common method includes the reduction of a protected oxolane derivative, followed by deprotection and subsequent amination. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and amination reagents like ammonia or amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-aminooxolan-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxolane derivatives with different functional groups, depending on the type of reaction and reagents used .

Scientific Research Applications

(3S,4R)-4-aminooxolan-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-aminooxolan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (3R,4S)-4-Aminooxan-3-ol Hydrochloride

The enantiomer (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS: 1096594-11-4) shares the same molecular formula (C₅H₁₂ClNO₂) and weight (153.61 g/mol) as the (3S,4R) form but exhibits inverted stereochemistry . Key differences include:

  • Biological Activity: Enantiomers often display divergent pharmacological profiles.
  • Synthesis : Both isomers are synthesized via asymmetric catalysis or resolution techniques, but yields and purification steps may vary due to stereochemical challenges.
Table 1: Stereoisomer Comparison
Property (3S,4R)-Isomer (3R,4S)-Isomer
CAS Number 1630815-44-9 1096594-11-4
Molecular Formula C₅H₁₂ClNO₂ C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol 153.61 g/mol
Storage Conditions 2–8°C under inert gas Similar (data unspecified)

Racemic Mixture: rac-(3R,4S)-4-Aminooxolan-3-ol Hydrochloride

Key distinctions include:

  • Crystallinity : Racemates often crystallize more readily than enantiopure forms but may form less stable polymorphs.
  • Applications : Racemic mixtures are less desirable in drug development due to regulatory hurdles but are used in mechanistic studies or as intermediates.

Heterocyclic Analogs: Migalastat HCl

Migalastat HCl (CAS: 75172-81-5), a piperidine derivative with the formula C₆H₁₄ClNO₅, serves as a pharmacological comparator :

  • Structural Features: Contains a hydroxymethyl group and three hydroxyl groups, enhancing water solubility compared to the simpler (3S,4R)-aminooxolan derivative.
  • Therapeutic Use : Approved for Fabry disease, Migalastat HCl acts as a pharmacological chaperone for α-galactosidase A, leveraging its hydrogen-bonding network for protein stabilization .
Table 2: Pharmacological Comparator
Property (3S,4R)-4-Aminooxolan-3-ol HCl Migalastat HCl
Molecular Formula C₅H₁₂ClNO₂ C₆H₁₄ClNO₅
Molecular Weight 153.61 g/mol 199.63 g/mol
Key Functional Groups Amino, hydroxyl Hydroxymethyl, trihydroxyl
Therapeutic Application Research intermediate Fabry disease treatment

Pyrrolidine Derivatives

The pyrrolidine-based compound (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride (CAS: C₁₄H₃₀ClNO₂) differs significantly :

  • Structural Complexity: A longer alkyl chain (nonyl group) and additional hydroxyl groups increase hydrophobicity and molecular weight (271.85 g/mol).
  • Crystallography: Forms a dense hydrogen-bonding network with chloride ions, leading to a layered crystal structure (orthorhombic, space group P2₁2₁2₁) . This contrasts with the simpler packing of (3S,4R)-aminooxolan derivatives.

Research Implications and Limitations

  • Stereochemical Purity: The biological relevance of (3S,4R)-4-aminooxolan-3-ol HCl depends on enantiomeric purity, necessitating advanced chiral separation techniques .
  • Data Gaps : Pharmacokinetic data (e.g., solubility, logP) for the (3S,4R) isomer are absent in available literature, limiting direct comparisons with analogs like Migalastat HCl.

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